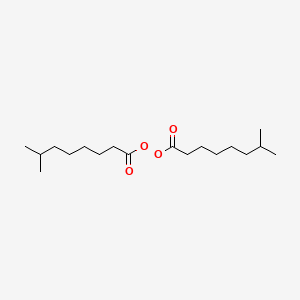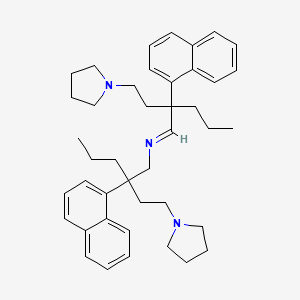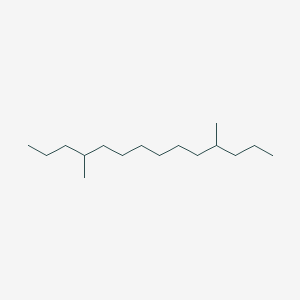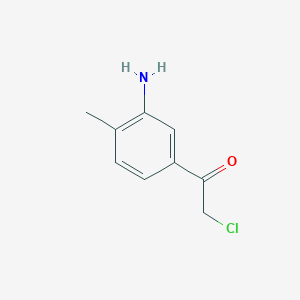
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine typically involves the alkylation of 1-methylimidazole with ethylamine. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate to deprotonate the imidazole nitrogen, followed by the addition of ethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing their catalytic activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methylimidazole: A precursor in the synthesis of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine.
N-methylimidazole: Another imidazole derivative with similar structural features.
2-ethyl-4-methylimidazole: A compound with a different substitution pattern on the imidazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
N-ethyl-1-(1-methylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-9-7(2)8-10-5-6-11(8)3/h5-7,9H,4H2,1-3H3 |
Clave InChI |
OJUYSBSXQPPXBS-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C1=NC=CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)



![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)




